![molecular formula C17H15N3O3 B2934142 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid CAS No. 331841-33-9](/img/structure/B2934142.png)
3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
作用机制
Target of Action
The compound, also known as “4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid” or “Oprea1_422824”, primarily targets Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the processes of mitosis and DNA replication.
Mode of Action
Similar compounds have been observed to interact with their targets by binding to the active site, thereby inhibiting the protein’s function . This interaction can lead to changes in the cell cycle, potentially halting cell division and proliferation.
Biochemical Pathways
The compound’s interaction with its targets affects the cell cycle regulation pathway . By inhibiting Aurora kinase A and Cyclin-dependent kinase 2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on cell growth and proliferation.
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles . The compound’s bioavailability, or the extent to which it reaches its site of action, is influenced by these properties.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on cell cycle regulation. By inhibiting key proteins involved in this process, the compound can induce cell cycle arrest . This can lead to a decrease in cell proliferation, which may be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid typically involves the formation of the benzimidazole ring followed by the attachment of the propanoic acid moiety. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
化学反应分析
Types of Reactions
3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: Similar structure but lacks the propanoic acid moiety.
3-(2-Benzimidazolyl)propanoic acid: Similar but with different substitution patterns on the benzimidazole ring.
Uniqueness
3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
属性
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBWUSFWAOBRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
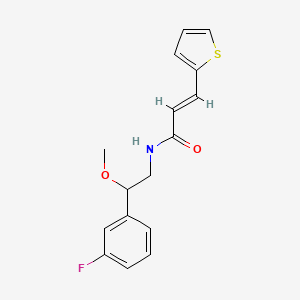
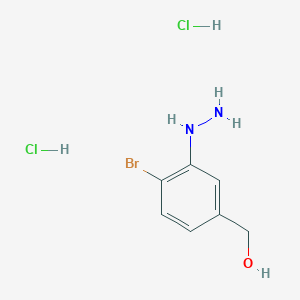
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2934062.png)
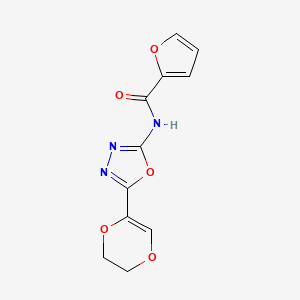
![4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2934064.png)
![N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)
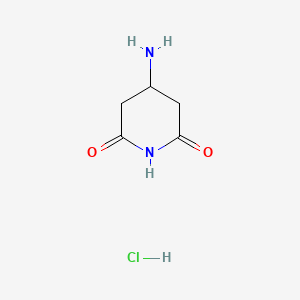
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(3,3,5-trimethylcyclohexyl)ethanediamide](/img/structure/B2934073.png)
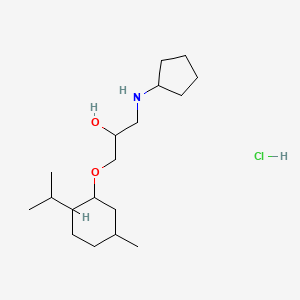
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934075.png)
![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)
![N-(butan-2-yl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2934079.png)

![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)
